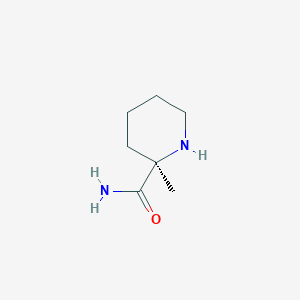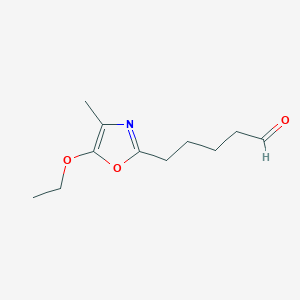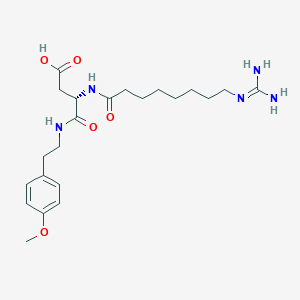
8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide (GO-ME) is a synthetic peptide that has gained significant interest in the scientific community due to its potential applications in various fields, including neuroscience, drug development, and cancer research. In
科学的研究の応用
8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide has been extensively studied for its potential applications in neuroscience research. It has been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This compound has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
作用機序
8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This binding prevents the activation of the receptor, which leads to the inhibition of calcium influx into the cell. This inhibition of calcium influx has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide is its specificity for the NMDA receptor. This specificity allows for targeted inhibition of the receptor, which can be beneficial in studying its role in various physiological processes. However, one limitation of this compound is its potential toxicity. Studies have shown that high doses of this compound can lead to neurotoxicity and cell death.
将来の方向性
There are several future directions for research on 8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide. One area of interest is its potential applications in cancer research. Recent studies have shown that this compound may have anti-tumor effects and could be used as a potential cancer therapy. Additionally, further research is needed to understand the long-term effects of this compound on neurological function and to determine the optimal dosage for therapeutic use.
Conclusion:
In conclusion, this compound is a synthetic peptide with potential applications in various fields, including neuroscience, drug development, and cancer research. Its specificity for the NMDA receptor allows for targeted inhibition, which can be beneficial in studying its role in various physiological processes. While this compound has several advantages, its potential toxicity and long-term effects require further research.
合成法
The synthesis of 8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide involves the use of solid-phase peptide synthesis (SPPS) techniques. The process involves the coupling of the guanidinooctanoyl and asp-2-(4-methoxyphenyl)ethylamide residues onto a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
特性
CAS番号 |
126631-86-5 |
|---|---|
分子式 |
C22H35N5O5 |
分子量 |
449.5 g/mol |
IUPAC名 |
(3S)-3-[8-(diaminomethylideneamino)octanoylamino]-4-[2-(4-methoxyphenyl)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H35N5O5/c1-32-17-10-8-16(9-11-17)12-14-25-21(31)18(15-20(29)30)27-19(28)7-5-3-2-4-6-13-26-22(23)24/h8-11,18H,2-7,12-15H2,1H3,(H,25,31)(H,27,28)(H,29,30)(H4,23,24,26)/t18-/m0/s1 |
InChIキー |
LVVRYABDHQGPGK-SFHVURJKSA-N |
異性体SMILES |
COC1=CC=C(C=C1)CCNC(=O)[C@H](CC(=O)O)NC(=O)CCCCCCCN=C(N)N |
SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NC(=O)CCCCCCCN=C(N)N |
正規SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NC(=O)CCCCCCCN=C(N)N |
その他のCAS番号 |
126631-86-5 |
同義語 |
3-((((8-aminoiminomethyl)amino)-1-oxooctyl)amino)4-(2-(4-methoxyphenyl)ethyl)amino-4-oxobutanoic acid 8-guanidinooctanoyl-Asp-2-(4-methoxyphenyl)ethylamide SC 47643 SC-47643 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





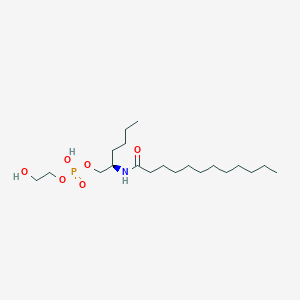
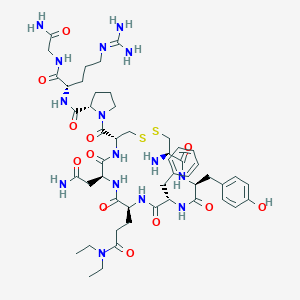
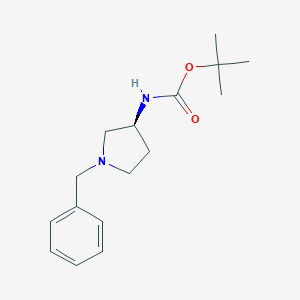
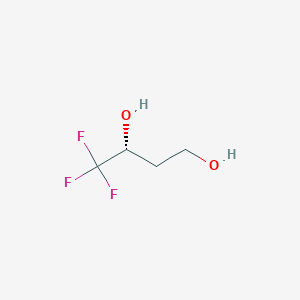

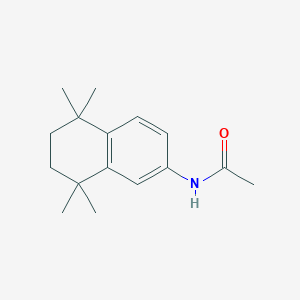
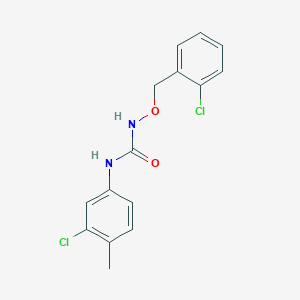
![[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate](/img/structure/B144931.png)
